(3,3-Difluorocyclohexyl)methanesulfonyl chloride
Overview
Description
(3,3-Difluorocyclohexyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₇H₁₁ClF₂O₂S and a molecular weight of 232.68 g/mol . It belongs to the family of sulfonyl chlorides and is known for its unique chemical properties, making it an attractive reagent in organic synthesis.
Preparation Methods
The synthesis of (3,3-Difluorocyclohexyl)methanesulfonyl chloride typically involves the reaction of 3,3-difluorocyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3,3-Difluorocyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonyl fluorides.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(3,3-Difluorocyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclohexyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
(3,3-Difluorocyclohexyl)methanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride with three fluorine atoms.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
The uniqueness of this compound lies in its difluorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Properties
IUPAC Name |
(3,3-difluorocyclohexyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-6-2-1-3-7(9,10)4-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPHSERFSNKLAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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